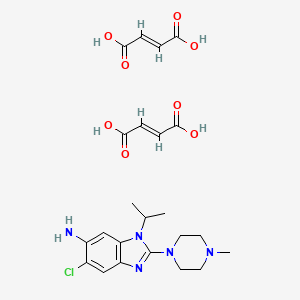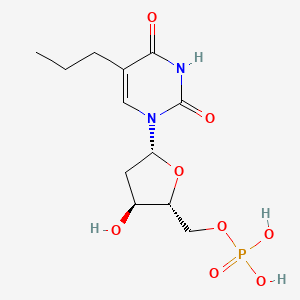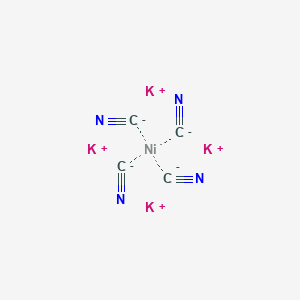
Rel-Ethylketazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A kappa opioid receptor agonist. The compound has analgesic action and shows positive inotropic effects on the electrically stimulated left atrium. It also affects various types of behavior in mammals such as locomotion, rearing, and grooming.
Aplicaciones Científicas De Investigación
Medullary Kappa Hyperalgesic Mechanisms
Ethylketazocine (EKC) has been studied for its effects on pain perception and nociception. In an investigation involving conscious dogs, EKC infused into the fourth cerebral ventricle produced hyperalgesia, respiratory depression, miosis, increased EEG electrogenesis, and behavioral sedation (Kamerling, Martin, Wu, & Wettstein, 1983). These findings point to EKC's influence on pontomedullary periventricular sites controlling nociception, autonomic function, and arousal.
Spinal Analgesia Comparison
Research comparing the analgesic action of EKC with morphine suggests that EKC predominantly acts at the spinal level, as opposed to the major supraspinal action of morphine in antinociceptive tests. This spinal analgesic action of EKC is dose-dependent and naloxone reversible, indicating involvement of opiate receptors (Wood, Rackham, & Richard, 1981).
Interaction with Opioid Receptors
EKC has been used to study the characteristics and distribution of opioid receptors. Autoradiographic studies have identified the localization of kappa receptors in deep layers of the cerebral cortex, using 3H-ethylketazocine. These receptors, distinct from mu and delta receptors, are hypothesized to contribute to the sedative and analgesic actions of kappa opiates (Goodman & Snyder, 1982).
Behavioral and Pharmacological Studies
In behavioral studies with rhesus monkeys and mice, EKC demonstrated kappa-agonist effects. Monkeys trained to discriminate EKC from saline responded to certain compounds as if EKC had been administered. These findings have implications for understanding the kappa-agonist behavioral effects of various compounds (Katz, Woods, Winger, & Jacobson, 1982).
Propiedades
Fórmula molecular |
C19H25NO2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(1S,9R,13S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12-,17-,19+/m1/s1 |
Clave InChI |
SEJUQQOPVAUETF-LLSQANQASA-N |
SMILES isomérico |
CC[C@]12CCN([C@H]([C@H]1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
SMILES canónico |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Sinónimos |
Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B1238432.png)







